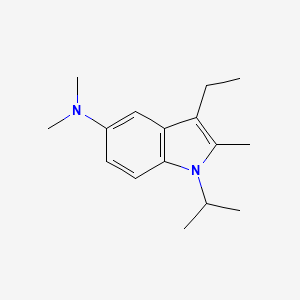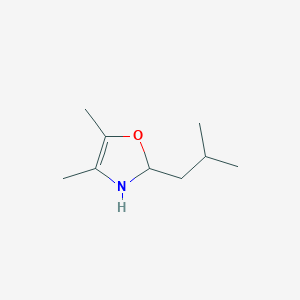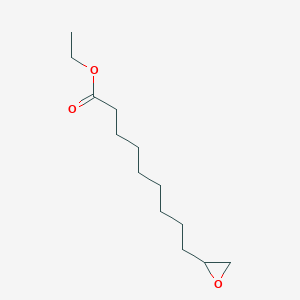
Ethyl 9-(oxiran-2-YL)nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 9-(oxiran-2-yl)nonanoate is an organic compound with the molecular formula C₁₃H₂₄O₃. It is an ester derived from 9-(oxiran-2-yl)nonanoic acid and ethanol. This compound is characterized by the presence of an oxirane (epoxide) ring, which is a three-membered cyclic ether, making it highly reactive. The compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 9-(oxiran-2-yl)nonanoate can be synthesized through the epoxidation of unsaturated esters. One common method involves the use of meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction typically proceeds under mild conditions, with the unsaturated ester being dissolved in an appropriate solvent such as dichloromethane, and m-CPBA being added slowly to the solution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of the corresponding unsaturated ester using air or oxygen in the presence of a suitable catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 9-(oxiran-2-yl)nonanoate undergoes various chemical reactions, primarily due to the presence of the reactive oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation: The compound can be further oxidized to form diols or other oxidized products.
Substitution: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Solvents: Dichloromethane, ethanol
Major Products Formed
β-Hydroxy Esters: Formed from the ring-opening reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 9-(oxiran-2-yl)nonanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 9-(oxiran-2-yl)nonanoate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions and the nature of the nucleophile . The compound can interact with various molecular targets, including enzymes and receptors, through these ring-opening reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 9-(oxiran-2-yl)nonanoate can be compared with other similar compounds, such as:
Ethyl 9-(2-oxiranyl)nonanoate: Another ester with a similar structure but different substituents.
Ethyl 9-(oxiran-2-yl)pelargonic acid: A related compound with a different ester group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an oxirane ring with a long aliphatic chain. This combination imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
105462-90-6 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
ethyl 9-(oxiran-2-yl)nonanoate |
InChI |
InChI=1S/C13H24O3/c1-2-15-13(14)10-8-6-4-3-5-7-9-12-11-16-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
VKMUVHUFUIYSMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


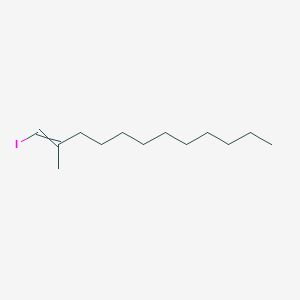
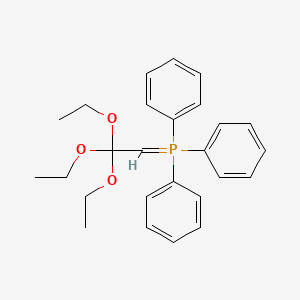
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
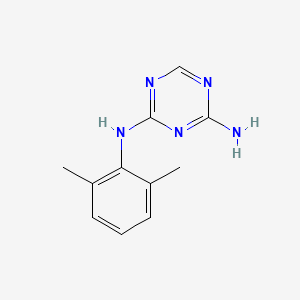
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
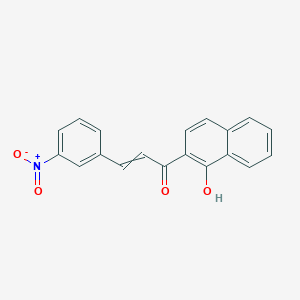
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
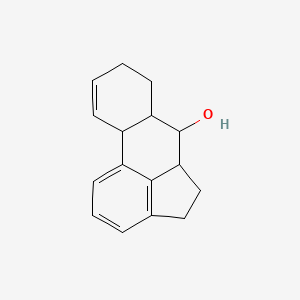
![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
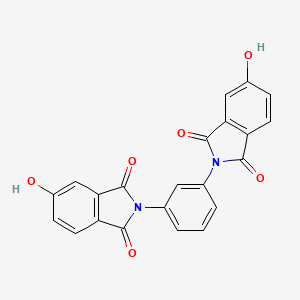
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
